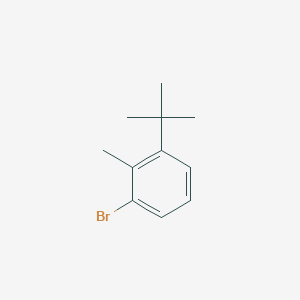

1-Bromo-3-tert-butyl-2-methylbenzene

Description

Contextual Significance of Highly Substituted Bromoarenes in Organic Synthesis

Highly substituted bromoarenes, such as 1-Bromo-3-tert-butyl-2-methylbenzene (B6166703), are of profound importance in organic synthesis primarily due to their role as versatile precursors in cross-coupling reactions. researchgate.net The bromine atom serves as a reliable "handle" for forming new carbon-carbon and carbon-heteroatom bonds through powerful catalytic methods like the Suzuki, Heck, Stille, and Negishi reactions. nih.gov

The presence of multiple substituents offers two key advantages:

Access to Complex Scaffolds: These compounds are indispensable for constructing sterically congested molecules, including complex biaryls, which are common motifs in pharmacologically active compounds. organic-chemistry.org The synthesis of such crowded structures is often challenging, and starting with a pre-functionalized, hindered bromoarene can provide a more direct route.

Control of Regioselectivity: The existing substituents on the aromatic ring direct the position of subsequent chemical modifications. This control is crucial in multi-step syntheses where precise molecular architecture is required. libretexts.orgpressbooks.pub The ability to install functional groups in a specific order and location is fundamental to the successful synthesis of complex target molecules.

Therefore, the development and study of polysubstituted bromoarenes are pivotal for expanding the toolkit of synthetic chemists, enabling the creation of novel and intricate molecular designs. researchgate.net

Overview of Steric and Electronic Effects in Halogenated Alkylbenzenes

The chemical behavior of a substituted benzene (B151609), like this compound, is governed by the cumulative steric and electronic effects of its substituents.

Steric Effects: Steric effects arise from the spatial arrangement of atoms and the repulsion between their electron clouds when they are forced into close proximity. youtube.com In the target molecule, the tert-butyl group is exceptionally large and exerts significant steric hindrance. libretexts.orgvarsitytutors.com This bulkiness physically obstructs access to the adjacent positions on the ring: the bromine atom at C1 and the methyl group at C2. The ortho-methyl group further contributes to this crowding. This steric congestion can dramatically slow down or even prevent reactions that require a reagent to approach these sites, influencing the regioselectivity of chemical transformations. ucalgary.camasterorganicchemistry.com

Electronic Effects: Electronic effects modify the electron density of the aromatic ring, influencing its reactivity towards electrophiles. These are broadly classified into inductive and resonance effects. msu.edulibretexts.org

Inductive Effect: This is the transmission of charge through sigma bonds.

Alkyl Groups (Methyl and tert-Butyl): As sp³-hybridized carbons are less electronegative than the sp²-hybridized carbons of the benzene ring, alkyl groups are weakly electron-donating. This effect slightly activates the ring, making it more reactive towards electrophiles than benzene itself. stackexchange.com

Bromine: Being a highly electronegative atom, bromine strongly withdraws electron density from the ring through the sigma bond. This inductive withdrawal deactivates the ring, making it less reactive in electrophilic aromatic substitution reactions. stackexchange.comlibretexts.org

Resonance Effect: This involves the delocalization of lone-pair or pi electrons through the pi system of the ring.

Alkyl Groups: These groups can participate in a minor stabilizing effect known as hyperconjugation, which donates electron density to the ring.

Bromine: The bromine atom possesses lone pairs of electrons that can be donated into the aromatic pi system. stackexchange.com This electron donation is directed specifically to the ortho and para positions, increasing their electron density relative to the meta position.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence (EAS) |

|---|---|---|---|---|

| -Br (Bromo) | Electron-Withdrawing (Strong) | Electron-Donating (Weak) | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | Electron-Donating (Weak) | Electron-Donating (Hyperconjugation) | Activating | Ortho, Para |

| -C(CH₃)₃ (tert-Butyl) | Electron-Donating (Weak) | Electron-Donating (Hyperconjugation) | Activating | Ortho, Para |

Research Rationale and Scope for this compound

While specific research focusing exclusively on this compound is not extensively documented, its structure provides a clear rationale for its utility in specialized areas of chemical research. The molecule is an ideal model substrate for investigating the boundaries of chemical reactions under severe steric constraints.

Research Rationale: The primary research interest in a compound like this lies in its potential as a building block for synthesizing highly congested molecules. The bromine atom at the C1 position, crowded by the C2-methyl and C3-tert-butyl groups, presents a significant challenge for reactions that require access to this site, such as palladium-catalyzed cross-coupling. organic-chemistry.orgacs.org Therefore, this molecule can be used to:

Test Catalyst Efficacy: It serves as a benchmark for evaluating the effectiveness of new and advanced catalyst systems, particularly those employing bulky ligands designed to promote reactions at hindered sites. nih.gov

Study Reaction Mechanisms: The extreme steric environment allows for detailed mechanistic studies into how steric hindrance affects reaction rates, selectivity, and catalyst performance. rsc.org Understanding these effects is crucial for designing more efficient and selective synthetic routes.

Access Unique Chemical Space: By successfully employing this substrate in coupling reactions, chemists can access novel, tetra-substituted aromatic structures that would be difficult or impossible to synthesize using traditional methods. tum.de

Scope of Research: The scope of research involving this compound would logically include its application in a variety of modern synthetic transformations. This encompasses its use as an aryl halide partner in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions to form sterically demanding C-C and C-N bonds. Furthermore, investigations could explore its utility in other transformations where the interplay of steric and electronic effects can be exploited to achieve unique reactivity or selectivity, pushing the boundaries of what is synthetically achievable. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

1-bromo-3-tert-butyl-2-methylbenzene |

InChI |

InChI=1S/C11H15Br/c1-8-9(11(2,3)4)6-5-7-10(8)12/h5-7H,1-4H3 |

InChI Key |

ZTJHAPPVIVTMDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(C)(C)C |

Origin of Product |

United States |

Synthetic Strategies for 1 Bromo 3 Tert Butyl 2 Methylbenzene

Established Methodologies for Structurally Related Alkylbromobenzenes

The synthesis of brominated alkylbenzenes is a foundational practice in organic chemistry, primarily relying on two robust methodologies: electrophilic aromatic substitution and transformations involving diazonium salts. These approaches provide the fundamental tools applicable to the synthesis of more complex structures like 1-bromo-3-tert-butyl-2-methylbenzene (B6166703).

Electrophilic aromatic substitution (EAS) is the most direct method for introducing a bromine atom onto an aromatic ring. ucla.edunih.gov In this reaction, the benzene (B151609) ring acts as a nucleophile, attacking an electrophilic bromine species. libretexts.org Typically, molecular bromine (Br₂) is activated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to generate a more potent electrophile. ucla.edulibretexts.org

The regiochemical outcome of the bromination is dictated by the directing effects of the substituents already present on the aromatic ring. Alkyl groups, such as methyl and tert-butyl, are activating groups and ortho-, para-directors. ucla.eduucalgary.ca This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

However, when multiple alkyl groups are present, or when bulky groups are involved, steric hindrance plays a critical role. The tert-butyl group is particularly large and sterically hinders the adjacent ortho positions, making substitution at these sites less favorable. ucalgary.ca For instance, the bromination of tert-butylbenzene (B1681246) yields the para-substituted product almost exclusively, as the ortho positions are sterically shielded. ucalgary.caresearchgate.net This interplay between electronic directing effects and steric hindrance is a key consideration in designing a synthesis for a polysubstituted compound.

Table 1: Comparison of Common Electrophilic Brominating Systems

| Reagent/System | Catalyst/Conditions | Typical Selectivity Profile |

|---|---|---|

| Br₂ / FeBr₃ | Lewis Acid (e.g., FeBr₃, AlCl₃) | Standard for many aromatics, but can lead to isomer mixtures with multiple activating groups. ucla.edulibretexts.org |

| N-Bromosuccinimide (NBS) | Silica gel or other catalysts | A solid, safer alternative to liquid Br₂; can offer high regioselectivity. nih.govorganic-chemistry.org |

| Br₂ / Zeolite | Microporous solid acid catalyst | Can induce high para-selectivity due to shape-selective catalysis within the zeolite pores. nih.govresearchgate.net |

This table is interactive and can be sorted by column.

An alternative and highly versatile method for introducing a bromine atom with precise regiocontrol is through the transformation of an aryl diazonium salt. This process, famously known as the Sandmeyer reaction, allows for substitution patterns that are not achievable through direct electrophilic substitution. wikipedia.orgscienceinfo.combyjus.com

The synthesis proceeds in two main steps:

Diazotization : A primary aromatic amine (an aniline (B41778) derivative) is treated with a nitrous acid source (typically sodium nitrite, NaNO₂, in the presence of a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt. ncert.nic.inresearchgate.net

Substitution : The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom, releasing nitrogen gas. scienceinfo.commasterorganicchemistry.com

The primary advantage of this method is that the position of the bromine is determined by the position of the amino group on the starting aniline. This provides an indirect but highly regioselective route to aryl bromides. A related process, known as hydrodediazoniation, can be used to remove an amino group after it has served its purpose in directing other substitutions. One such protocol involves using ferrous sulfate (B86663) to facilitate the transformation. chemicalbook.com

Targeted Synthesis of this compound

Synthesizing the specific isomer this compound requires a strategy that can overcome the regiochemical challenges posed by the two existing alkyl groups. Direct bromination of 3-tert-butyl-2-methylbenzene is not a viable primary route due to the directing effects of the substituents, which would favor bromination at other positions.

Given the structure of the target molecule, the most logical approach is a multi-step synthesis that leverages the precision of the Sandmeyer reaction. This strategy ensures the bromine atom is placed exactly at the C1 position.

A plausible synthetic route is outlined below:

Table 2: Proposed Sandmeyer Route to this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | 3-tert-Butyl-2-methylaniline | NaNO₂, HCl(aq), 0-5°C | 3-tert-Butyl-2-methyldiazonium chloride | Formation of the key diazonium salt intermediate. ncert.nic.in |

This approach circumvents the regioselectivity issues of direct bromination. The synthesis of the required precursor, 3-tert-butyl-2-methylaniline, would be a critical preceding step, likely involving nitration of 1-tert-butyl-2-methylbenzene (B89558) followed by reduction of the nitro group to an amine. The directing effects during the initial nitration step would need to be carefully managed to obtain the desired aniline isomer.

Modern synthetic organic chemistry offers advanced catalytic methods that could potentially be optimized for the synthesis of this compound. These routes often provide higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

C-H Activation/Halogenation : Transition metal catalysis, particularly with rhodium(III) or palladium(II), can enable the direct activation of a C-H bond on an aromatic ring, followed by halogenation. organic-chemistry.org These reactions often employ a directing group to achieve high regioselectivity. While a specific protocol for this substrate may not be established, this methodology represents a frontier approach for the regioselective functionalization of polysubstituted aromatics. libretexts.org

Catalytic Ipso-Bromination of Boronic Esters : Another advanced strategy involves the iridium-catalyzed C-H borylation of the aromatic substrate to install a boronic ester. This functional group can then be subjected to an ipso-bromination (substitution at the same position) using a copper(II) bromide source. organic-chemistry.org This two-step sequence provides an alternative pathway for precise, regiocontrolled bromination.

These catalytic methods, while requiring more development and optimization for this specific target, offer potential pathways that could improve yields and reduce the formation of unwanted isomers.

Consideration of Green Chemistry Principles in Synthesis Optimization

Optimizing the synthesis of this compound with respect to green chemistry principles involves minimizing waste, avoiding hazardous materials, and improving energy efficiency. digitellinc.com

Several aspects of the synthetic routes can be addressed:

Reagent Choice : The use of liquid bromine, which is highly corrosive, toxic, and volatile, is a significant hazard. wordpress.com Replacing it with solid N-bromosuccinimide (NBS) or employing aqueous brominating systems, such as a recyclable CaBr₂–Br₂ system in water, constitutes a major improvement in safety and environmental impact. wordpress.comrsc.org Another eco-friendly approach utilizes an in-situ generation of hypobromous acid (HOBr) from a bromide-bromate mixture, avoiding the handling of liquid bromine altogether. rsc.org

Solvent Reduction : Many classic aromatic brominations use halogenated solvents, which are environmentally persistent. Green chemistry encourages the use of water, recyclable organic solvents, or even solvent-free conditions where possible. rsc.orgacsgcipr.org

Catalysis over Stoichiometric Reagents : The use of catalysts is a core principle of green chemistry. Catalytic routes, such as the advanced methods described in section 2.2.2, are preferable to the use of stoichiometric Lewis acids (like FeBr₃) which generate significant waste. acsgcipr.orgwku.edu Even in the Sandmeyer reaction, using catalytic amounts of copper salts is more efficient than older protocols that required stoichiometric quantities. organic-chemistry.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of atoms from the reactants into the final product. The Sandmeyer reaction, for example, has a lower atom economy due to the loss of nitrogen gas and other byproducts. Direct C-H activation/bromination routes, if successfully developed, would offer a significantly higher atom economy.

By integrating these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally benign.

Scalability and Process Development Considerations for Industrial Application

The transition of a synthetic route for this compound from a laboratory setting to industrial-scale production necessitates a thorough evaluation of its economic viability, safety, efficiency, and environmental impact. The selection of a synthetic strategy is paramount, as it dictates not only the direct costs of raw materials and energy but also the complexity and cost of process control, waste management, and purification. Two plausible synthetic paradigms, direct electrophilic bromination and a multi-step synthesis involving the Sandmeyer reaction, present different scalability challenges and benefits.

Synthetic Route Selection and Scalability

The most direct conceptual route to this compound is the electrophilic aromatic substitution of 3-tert-butyl-2-methylbenzene. This approach, using reagents like bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), is a common method for producing aryl bromides. alfa-chemistry.com However, for this specific trisubstituted benzene, significant challenges arise that affect its industrial feasibility. The directing effects of the methyl and tert-butyl groups, both being ortho-, para-directing, combined with steric hindrance, can lead to a mixture of isomeric products. Achieving high selectivity for the desired 1-bromo isomer would require extensive process optimization, and the separation of closely related isomers on an industrial scale can be technically challenging and costly, often requiring fractional distillation or crystallization. alfa-chemistry.com

Process Parameter Optimization

For industrial production, rigorous optimization of reaction parameters is critical.

Temperature Control: Many key reactions are highly exothermic. For instance, nitration reactions require strict temperature control to prevent runaway reactions and the formation of byproducts. Similarly, the diazotization step in the Sandmeyer route must be conducted at low temperatures (around 0°C) to ensure the stability of the diazonium salt intermediate. alfa-chemistry.comgoogle.com Industrial reactors would require efficient heat exchange systems to manage the thermal load.

Reagent Dosing: The controlled, gradual addition of reactive agents like bromine or the nitrating acid mixture is essential to maintain optimal reaction conditions and ensure safety. alfa-chemistry.com Automated dosing systems linked to in-situ process monitoring (e.g., temperature, pressure, pH) are standard in large-scale manufacturing.

Mixing and Mass Transfer: Ensuring homogenous mixing is crucial, especially in heterogeneous reaction mixtures. The efficiency of agitation in large-scale reactors can significantly impact reaction rates and yield.

Catalyst Management: In both potential routes, catalysts are employed. For the Sandmeyer reaction, the efficiency, recovery, and recycling of the copper catalyst are important economic and environmental considerations.

Downstream Processing and Purification

Work-up and Extraction: Initial purification steps typically involve quenching the reaction mixture and performing liquid-liquid extractions to separate the organic product from aqueous waste streams containing acids, bases, and salts. google.com

Distillation: Given that this compound is a liquid at room temperature, vacuum distillation is the most probable method for large-scale purification. This separates the product from lower-boiling starting materials and higher-boiling isomeric or dimeric byproducts. alfa-chemistry.com

Waste Stream Management: Industrial synthesis generates significant waste streams. The acidic and aqueous layers from nitration and Sandmeyer reactions require neutralization and treatment before disposal to comply with environmental regulations. Solvent recovery and recycling are also critical for minimizing both cost and environmental footprint.

Economic and Environmental Factors

Raw Material Costs: The cost and availability of the primary starting materials for either the direct bromination or the Sandmeyer route are fundamental economic inputs.

Process Safety: Handling large quantities of hazardous materials such as bromine, concentrated sulfuric and nitric acids, and the potentially unstable diazonium salts requires robust safety protocols, specialized equipment, and comprehensive operator training.

The following table provides a comparative overview of the two primary synthetic approaches from an industrial scalability perspective.

Interactive Data Table: Comparison of Synthetic Routes for Industrial Scale-Up

| Feature | Direct Electrophilic Bromination | Multi-step Sandmeyer Synthesis |

| Number of Steps | Low (Typically 1-2 steps) | High (Typically 3-4 steps) |

| Regioselectivity | Potentially Low to Moderate | High to Excellent |

| Potential Yield | Variable; dependent on selectivity | Generally Good to High |

| Purification Complexity | High (Isomer separation) | Low to Moderate |

| Key Process Hazards | Handling of elemental bromine | Handling of unstable diazonium salts, strong acids |

| Waste Stream | Acidic, catalyst-containing | Acidic, copper-containing |

| Feedstock Flexibility | Limited by precursor availability | More flexible starting materials |

| Estimated Cost of Goods | Potentially lower if selectivity is high | Potentially higher due to more steps |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Tert Butyl 2 Methylbenzene

Nucleophilic Substitution Pathways of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is a key functional group that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations typically proceed through organometallic intermediates or require specific catalytic activation due to the inherent stability of the aryl C-Br bond.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille, Ullmann)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are central to the synthetic utility of aryl halides like 1-bromo-3-tert-butyl-2-methylbenzene (B6166703). The general mechanism for many of these reactions involves the oxidative addition of the aryl halide to a low-valent metal catalyst (commonly palladium), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For a sterically hindered substrate like this compound, the efficiency of the oxidative addition step can be influenced by the bulky ortho-methyl group. The use of specialized phosphine (B1218219) ligands designed to promote reactions at hindered centers is often necessary to achieve good yields. nih.gov

Negishi Coupling: The Negishi reaction utilizes an organozinc reagent as the coupling partner with a nickel or palladium catalyst. organic-chemistry.org Organozinc compounds are generally more reactive than their organoboron counterparts, which can sometimes facilitate coupling with challenging substrates. nih.govresearchgate.net The reaction is known for its high functional group tolerance and effectiveness in complex syntheses. organic-chemistry.org

Stille Reaction: In the Stille reaction, an organostannane (organotin) reagent is coupled with the aryl bromide using a palladium catalyst. wikipedia.orglibretexts.org While organostannanes are stable to air and moisture, their high toxicity is a significant drawback. wikipedia.orglibretexts.org The reaction mechanism follows the typical catalytic cycle, and its success with hindered substrates often depends on the choice of catalyst, ligands, and reaction conditions. harvard.eduresearchgate.net

Ullmann Reaction: The classic Ullmann condensation involves the copper-mediated self-coupling of an aryl halide at high temperatures to form a symmetrical biaryl. organic-chemistry.orgmdpi.com More versatile are the Ullmann-type reactions, which are copper-catalyzed nucleophilic aromatic substitutions that can form C-O, C-N, and C-S bonds. organic-chemistry.org These reactions often require harsh conditions, and their application to this compound would be challenging due to the steric hindrance around the reaction center, which could impede the approach of the nucleophile and the copper catalyst. mdpi.com

| Reaction Name | Organometallic Reagent (R-M) | Typical Catalyst | Key Features and Considerations for Hindered Substrates |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd(0) complexes + Base | Mild conditions, low toxicity of reagents. libretexts.orgnih.gov Requires specialized ligands for sterically hindered substrates. |

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complexes | High reactivity of organozinc reagent can overcome some steric barriers. organic-chemistry.org Sensitive to moisture and air. |

| Stille | Organostannane (R-SnR'₃) | Pd(0) complexes | Tolerant of many functional groups. libretexts.org Major drawback is the toxicity of tin compounds. wikipedia.org |

| Ullmann | (Another Aryl Halide or Nucleophile) | Copper (Cu) | Often requires high temperatures and stoichiometric copper. organic-chemistry.orgmdpi.com Steric hindrance can significantly lower yields. |

Grignard Reagent Formation and Subsequent Transformations

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.comwikipedia.org This process forms the corresponding Grignard reagent, (3-tert-butyl-2-methylphenyl)magnesium bromide. The formation reverses the polarity of the carbon atom, turning it from an electrophilic site into a potent carbanionic nucleophile. adichemistry.comyoutube.com

This Grignard reagent is a versatile intermediate for creating a wide array of new chemical bonds. As a strong nucleophile, it readily attacks electrophilic centers. mnstate.edu For instance, it reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. adichemistry.comyoutube.com The reaction with carbon dioxide, followed by protonation, yields a carboxylic acid. youtube.com Furthermore, its reaction with esters or acid chlorides leads to the formation of tertiary alcohols through a double addition mechanism. youtube.com Due to its strong basicity, the Grignard reagent is incompatible with protic functional groups and must be handled under strictly anhydrous conditions to prevent quenching. adichemistry.commnstate.edu

| Electrophile | Initial Product | Final Product (after workup) | Product Class |

|---|---|---|---|

| Formaldehyde (H₂C=O) | Ar-CH₂-OMgBr | Ar-CH₂-OH | Primary Alcohol |

| Aldehyde (R'CHO) | Ar-CH(R')-OMgBr | Ar-CH(R')-OH | Secondary Alcohol |

| Ketone (R'COR'') | Ar-C(R')(R'')-OMgBr | Ar-C(R')(R'')-OH | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Ar-CO₂MgBr | Ar-COOH | Carboxylic Acid |

| Water (H₂O) | Ar-H + Mg(OH)Br | 3-tert-butyl-2-methylbenzene | Arene (Quenching) |

| Ar = 3-tert-butyl-2-methylphenyl |

Nucleophilic Aromatic Substitution in Sterically Hindered Systems

Direct nucleophilic aromatic substitution (SNAr) on an aryl halide typically requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. byjus.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com this compound lacks such activating groups; instead, it possesses electron-donating alkyl groups, which destabilize the required anionic intermediate. Consequently, this compound is unreactive towards the addition-elimination SNAr mechanism under standard conditions. youtube.com

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This reaction requires an exceptionally strong base, such as sodium amide (NaNH₂), to deprotonate the aromatic ring at a position ortho to the halogen. youtube.com For this compound, a proton could be abstracted from the C6 position. Subsequent elimination of bromide would form 3-tert-butyl-2-methylbenzyne. The incoming nucleophile would then add to one of the two carbons of the triple bond. The regioselectivity of this addition would be strongly influenced by the steric hindrance from the adjacent methyl and tert-butyl groups, likely favoring addition at the C1 position to minimize steric clash. This pathway, however, demands very harsh reaction conditions.

Electrophilic Reactivity of the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of these reactions is governed by the directing effects and steric properties of the existing substituents.

Further Electrophilic Aromatic Substitution (e.g., Nitration, Sulfonation, Alkylation, Acylation)

In an EAS reaction, an electrophile attacks the electron-rich π-system of the benzene ring, leading to a resonance-stabilized carbocation known as an arenium ion. msu.edulibretexts.org A subsequent deprotonation step restores the ring's aromaticity. libretexts.org The substituents already on the ring control the rate and regioselectivity of the reaction.

Directing Effects: The methyl and tert-butyl groups are alkyl groups, which are electron-donating through induction and hyperconjugation. They act as activating groups and are ortho, para-directors. ucalgary.ca The bromine atom is deactivating due to its electron-withdrawing inductive effect but is also an ortho, para-director because its lone pairs can stabilize the arenium ion through resonance. ucalgary.ca

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). msu.edu

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. msu.edu

Regioselectivity and Steric Hindrance Effects on Reaction Outcomes

The three available positions for electrophilic attack on the ring are C4, C5, and C6. The final regiochemical outcome is a balance between the electronic directing effects of the substituents and the significant steric hindrance they impose.

Position C4: This position is ortho to the tert-butyl group and para to the methyl group. While electronically activated by both alkyl groups, it is subject to extreme steric hindrance from the adjacent bulky tert-butyl group, making attack at this site highly unfavorable. msu.eduucalgary.ca

Position C6: This site is ortho to both the methyl and bromo groups. Attack here is electronically favored by these substituents but is sterically hindered by their proximity.

Position C5: This position is para to the tert-butyl group, an electronically favorable position. msu.edu It is meta to the methyl and bromo groups, which is electronically less favored but sterically the most accessible position on the ring.

Given the substantial size of the tert-butyl group, steric hindrance is the dominant factor in determining the reaction's outcome. Electrophilic attack will preferentially occur at the least hindered position. The para-directing effect of the tert-butyl group aligns with substitution at the sterically open C5 position. Therefore, the major product in further electrophilic aromatic substitution reactions on this compound is predicted to be the one where the electrophile adds at C5.

| Position | Electronic Effects | Steric Effects | Predicted Outcome |

|---|---|---|---|

| C4 | Activated (para to -CH₃, ortho to -tBu) | Highly Hindered (adjacent to -tBu) | Minor or no product |

| C5 | Activated (para to -tBu) | Most Accessible | Major Product |

| C6 | Activated (ortho to -CH₃, ortho to -Br) | Hindered (between -CH₃ and -Br) | Minor Product |

Radical Reactions and Bond Dissociation Studies

Radical reactions of this compound can potentially occur at two main sites: the benzylic protons of the methyl group via hydrogen abstraction, or the carbon-bromine bond via homolytic cleavage. The preferred pathway is largely dependent on the reaction conditions and the stability of the resulting radical intermediates.

The primary radical reaction involving the alkyl side chain is benzylic bromination, typically initiated by light or a radical initiator in the presence of a bromine source like N-bromosuccinimide (NBS). This reaction proceeds through a free-radical chain mechanism, where the rate-determining step is the abstraction of a benzylic hydrogen atom to form a stabilized benzylic radical. The stability of this radical is crucial for the reaction to proceed. In the case of this compound, the resulting 3-bromo-2-(tert-butyl)benzyl radical would be stabilized by resonance with the aromatic ring. Furthermore, alkyl substituents on the benzene ring are known to stabilize benzylic radicals.

It is important to note that benzylic C-H bonds are generally weaker than aryl C-Br bonds. For instance, the benzylic C-H BDE in toluene (B28343) is approximately 88 kcal/mol. However, radical bromination is a highly selective process that favors the abstraction of the weakest C-H bond that leads to the most stable radical. Given the significant stabilization of the benzylic radical, hydrogen abstraction at the methyl group is the more probable pathway for radical reactions under typical benzylic bromination conditions.

Table 1: Comparison of Typical Bond Dissociation Energies (BDEs)

| Bond Type | Example Compound | Approximate BDE (kcal/mol) |

|---|---|---|

| Aryl C-Br | Bromobenzene (B47551) | 82.6 |

| Benzylic C-H | Toluene | 88 |

| Tertiary C-H | Isobutane | 91 |

This table provides general BDE values for comparison; specific values for this compound may vary.

Impact of Steric and Electronic Factors on Reaction Kinetics and Selectivity

The kinetics and selectivity of reactions involving this compound are profoundly influenced by the steric and electronic properties of its substituents.

Steric Factors:

The most significant steric influence arises from the bulky tert-butyl group. In any reaction involving approach to the aromatic ring or the adjacent methyl group, the tert-butyl group will exert considerable steric hindrance. This is particularly true for the ortho position (the methyl group).

In the context of benzylic bromination, the approach of the bromine radical to abstract a hydrogen from the methyl group could be sterically hindered by the adjacent tert-butyl group. This steric congestion around the reaction center would likely decrease the rate of reaction compared to a less hindered toluene derivative.

For reactions involving the aromatic ring itself, such as further electrophilic aromatic substitution, the tert-butyl group strongly disfavors substitution at the adjacent ortho positions (positions 2 and 4). While the methyl group at position 2 already occupies one ortho position relative to the tert-butyl group, any incoming electrophile would face significant steric hindrance at position 4.

Electronic Factors:

Both the tert-butyl and methyl groups are alkyl groups, which are known to be weakly electron-donating through an inductive effect and hyperconjugation. These electronic effects have several consequences:

Radical Stability: The electron-donating nature of both alkyl groups helps to stabilize the benzylic radical formed during hydrogen abstraction from the methyl group. This electronic stabilization would favor the formation of the benzylic radical.

Reaction Kinetics: In electrophilic aromatic substitution reactions, the electron-donating character of the alkyl groups activates the benzene ring towards attack by electrophiles. However, in radical reactions such as benzylic bromination, the polar effects of the substituents on the transition state of the hydrogen abstraction step are also important. The transition state for hydrogen abstraction by a bromine radical has significant radical character, and electron-donating groups are known to stabilize this transition state, thereby increasing the reaction rate relative to unsubstituted toluene, though this effect might be counteracted by steric hindrance.

Selectivity:

The combination of steric and electronic factors leads to high selectivity in reactions of this compound.

In radical bromination , the reaction will be highly selective for the benzylic position (the methyl group) due to the formation of a resonance-stabilized benzylic radical. Abstraction of hydrogens from the tert-butyl group is significantly less favorable as it would lead to a less stable primary radical.

In electrophilic aromatic substitution , the directing effects of the existing substituents would determine the position of the incoming group. Both the methyl and tert-butyl groups are ortho, para-directing. However, the immense steric bulk of the tert-butyl group would strongly disfavor substitution at the ortho positions. The bromine atom is also an ortho, para-director but is deactivating. Considering the combined directing and steric effects, the most likely position for further electrophilic substitution would be para to the tert-butyl group (position 6).

Table 2: Predicted Influence of Substituents on Reactivity and Selectivity

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Benzylic Bromination | Predicted Selectivity in EAS |

|---|---|---|---|---|---|

| -Br | 1 | Deactivating, o,p-directing | Moderate | Minimal direct effect on C-H abstraction | Directs to positions 2, 4, 6 |

| -CH₃ | 2 | Activating, o,p-directing | Moderate | Site of radical attack (benzylic H's) | Directs to positions 1, 3, 5 |

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Bromo 3 Tert Butyl 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Conformational Analysis

Detailed NMR data, crucial for confirming the precise arrangement of atoms, is not available for 1-Bromo-3-tert-butyl-2-methylbenzene (B6166703). This includes:

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

No experimental mass spectrometry data was found for this compound. Therefore, information on its molecular ion peak, which would confirm its molecular weight and isotopic pattern (due to the presence of bromine), and its specific fragmentation pathways under ionization, remains unavailable.

X-ray Crystallography for Solid-State Structural Determination

A search for crystallographic data yielded no results for this compound. As such, there is no information regarding its crystal system, space group, unit cell dimensions, or the precise bond lengths and angles that would be provided by a single-crystal X-ray diffraction study.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Conformational Analysis

Specific infrared (IR) and Raman spectra for this compound are not present in the searched scientific databases. This prevents an analysis of its characteristic vibrational frequencies, which would confirm the presence of functional groups such as the C-Br bond, aromatic C-H bonds, and aliphatic C-H bonds of the alkyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds such as this compound, UV-Vis spectroscopy provides valuable insights into the π-electron system of the benzene (B151609) ring and the influence of its substituents. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's electronic structure.

The UV spectrum of the parent chromophore, benzene, is characterized by three main absorption bands originating from π→π* transitions. quimicaorganica.org The first two bands, which are intense, appear at approximately 184 nm and 204 nm. A third, less intense band, known as the B-band (or secondary band), is observed around 256 nm and displays a characteristic vibrational fine structure. quimicaorganica.org

Substitution on the benzene ring significantly alters the UV-Vis spectrum. The presence of alkyl groups (like methyl and tert-butyl) and a halogen (bromine) in this compound causes a bathochromic shift, also known as a red shift, moving the absorption bands to longer wavelengths. quimicaorganica.orgup.ac.za This shift is a cumulative effect of the electronic contributions of each substituent and their positions on the benzene ring.

The tert-butyl and methyl groups are alkyl substituents that act as weak electron-donating groups through an inductive effect. The bromine atom, while electronegative, possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system through resonance, which also influences the electronic transitions. The combined effect of these substituents on this compound is a modification of the energy levels of the π molecular orbitals. This leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of light at longer wavelengths compared to unsubstituted benzene. libretexts.org

The electronic transitions observed for substituted benzenes are primarily π→π* transitions. up.ac.za The presence of the bromine atom also introduces the possibility of n→π* transitions, involving the non-bonding electrons of the halogen. However, these transitions are generally much weaker in intensity compared to the π→π* transitions and are often obscured by them. researchgate.netresearchgate.net

Detailed research findings on the UV-Vis spectrum of this compound are not extensively available in the public domain. However, by analyzing the effects of the individual substituents on the benzene chromophore, a predictive understanding of its UV-Vis absorption characteristics can be established. The table below illustrates the typical absorption maxima (λmax) for benzene and related substituted compounds, providing a basis for estimating the spectral properties of this compound.

| Compound | Substituents | λmax (nm) of B-Band | Molar Absorptivity (ε) |

|---|---|---|---|

| Benzene | -H | ~256 | ~200 |

| Toluene (B28343) | -CH3 | ~261 | ~300 |

| tert-Butylbenzene (B1681246) | -C(CH3)3 | ~263 | ~300 |

| Bromobenzene (B47551) | -Br | ~261 | ~150 |

| This compound (Predicted) | -Br, -C(CH3)3, -CH3 | ~265-275 | Data not available |

The predicted λmax for the B-band of this compound is expected to be in the range of 265-275 nm. This estimation is based on the cumulative bathochromic shifts induced by the bromo, tert-butyl, and methyl groups. The precise position and intensity of the absorption bands would be influenced by the steric interactions between the adjacent tert-butyl and methyl groups, which can affect the planarity and conjugation of the benzene ring system. Experimental measurement of the UV-Vis spectrum is necessary for the definitive structural elucidation and confirmation of these electronic transition properties.

Computational and Theoretical Studies of 1 Bromo 3 Tert Butyl 2 Methylbenzene

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for optimizing molecular geometries and understanding electronic properties.

Assessment of Bond Lengths, Bond Angles, and Dihedral Angles

A DFT study would begin with the geometrical optimization of the 1-Bromo-3-tert-butyl-2-methylbenzene (B6166703) molecule. This process determines the lowest energy arrangement of the atoms in space. The resulting optimized structure would provide precise data on bond lengths (the distances between bonded atoms), bond angles (the angles between adjacent bonds), and dihedral angles (the angles between planes through two sets of three atoms). This information is fundamental to understanding the molecule's three-dimensional shape and steric interactions between the bulky tert-butyl group, the methyl group, and the bromine atom on the benzene (B151609) ring.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Data Not Available) This table is for illustrative purposes only, as specific data could not be located.

| Parameter | Atom(s) Involved | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-Br | Data not available | |

| C-C (aromatic) | Data not available | |

| C-C (tert-butyl) | Data not available | |

| C-H | Data not available | |

| Bond Angles (°) | ||

| C-C-Br | Data not available | |

| C-C-C (aromatic) | Data not available | |

| C-C-C (tert-butyl) | Data not available | |

| Dihedral Angles (°) | ||

| Br-C-C-C | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, FMO analysis would reveal how the substituents influence the electronic properties and the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound (Data Not Available) This table is for illustrative purposes only, as specific data could not be located.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map of this compound, negative potential (typically colored red) would be expected around the bromine atom due to its high electronegativity, indicating a site susceptible to electrophilic attack. Positive potential (typically colored blue) would be associated with the hydrogen atoms. This analysis provides insights into the molecule's intermolecular interactions and reactivity patterns.

Quantum Chemical Descriptors and Reactivity Predictions

Further computational analyses would involve the calculation of various quantum chemical descriptors to provide a more quantitative prediction of the molecule's reactivity.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from DFT that help to predict the most reactive sites within a molecule. They quantify the change in electron density at a particular point when an electron is added to or removed from the system. There are three main types of Fukui functions: f(r)^+ for nucleophilic attack, f(r)^- for electrophilic attack, and f(r)^0 for radical attack. For this compound, calculating these functions would pinpoint the specific atoms most likely to participate in different types of chemical reactions, providing a more refined understanding of its chemical behavior than MEP analysis alone.

Reaction Mechanism Modeling and Transition State Analysis

No published studies detailing the modeling of reaction mechanisms or the analysis of transition states involving this compound were found. Such studies would typically involve quantum mechanical calculations to map reaction pathways, identify intermediates and transition states, and calculate activation energies for reactions like nucleophilic aromatic substitution, Grignard reagent formation, or cross-coupling reactions. However, research data specific to this molecule is not available.

Conformational Analysis through Molecular Mechanics and Dynamics

Similarly, specific studies employing molecular mechanics or molecular dynamics to perform a detailed conformational analysis of this compound are not available in the reviewed literature. A proper conformational analysis would identify the most stable spatial arrangements (conformers) of the molecule by calculating the potential energy as a function of dihedral angles, particularly around the bond connecting the tert-butyl group to the benzene ring. This analysis would reveal the steric interactions between the bulky tert-butyl group, the adjacent methyl group, and the bromine atom, but dedicated research on this topic for the specified compound has not been published.

Applications of 1 Bromo 3 Tert Butyl 2 Methylbenzene in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The primary role of 1-Bromo-3-tert-butyl-2-methylbenzene (B6166703) in the synthesis of complex molecules is as a versatile building block in cross-coupling reactions. The carbon-bromine bond is a key functional group for participating in palladium-catalyzed reactions, which are fundamental methods for constructing larger molecules.

Specifically, it is an ideal substrate for the Suzuki-Miyaura coupling reaction, which forges a new carbon-carbon bond between the aromatic ring and a variety of organoboron compounds. The synthesis of sterically hindered biaryls, which are compounds containing two directly connected aromatic rings, often relies on the coupling of sterically encumbered haloarenes like this compound. semanticscholar.org The bulky tert-butyl and methyl groups can dictate the rotational barrier and the dihedral angle of the resulting biaryl product, which is a critical design element in fields like asymmetric catalysis where atropisomeric ligands are required. By introducing the 3-tert-butyl-2-methylphenyl moiety, chemists can impart specific conformational properties to the target molecule.

Precursor for Advanced Functional Materials (e.g., OLEDs, Liquid Crystals)

While specific examples naming this compound as a direct precursor are not prevalent, its structural motifs are highly relevant to the design of advanced functional materials. In the field of organic light-emitting diodes (OLEDs), bulky substituents like tert-butyl groups are intentionally incorporated into emitter or host molecules. rsc.org The inclusion of these bulky groups increases the solubility of the molecules, which is crucial for solution-processable fabrication methods. rsc.org Furthermore, the steric hindrance provided by the tert-butyl group can effectively suppress intermolecular π–π stacking in the solid state, which helps to reduce aggregation-caused self-quenching of excitons and maintain high photoluminescent quantum yields in neat films. rsc.org Therefore, the 3-tert-butyl-2-methylphenyl scaffold, accessible from the title compound, is a desirable component for developing highly efficient blue TADF (thermally activated delayed fluorescence) emitters for next-generation displays. rsc.org

Similarly, in the design of liquid crystals, molecular shape and intermolecular interactions are paramount. The introduction of bulky, non-planar groups can influence the mesophase behavior of a material. The use of substituted phenyl rings is a common strategy in the synthesis of liquid crystalline materials, such as those used for organic field-effect transistors (OFETs). nih.gov The 3-tert-butyl-2-methylphenyl group could be incorporated into larger π-conjugated systems to fine-tune the packing and electronic properties required for such applications.

Role in Medicinal Chemistry and Agrochemical Research as a Synthetic Intermediate

In medicinal chemistry and agrochemical research, aryl bromides serve as key intermediates for introducing specific aromatic scaffolds into biologically active molecules. The 3-tert-butyl-2-methylphenyl group represents a lipophilic and sterically defined fragment that can be used to probe structure-activity relationships (SAR). The bulky nature of this substituent can enhance the selectivity of a drug candidate for its target protein by occupying a specific hydrophobic pocket and preventing non-specific binding.

Cross-coupling reactions are a cornerstone of modern medicinal chemistry for building libraries of compounds for screening. researchgate.net this compound can be coupled with a wide array of amines, alcohols, and heterocyclic boronic acids through reactions like the Buchwald-Hartwig amination or Suzuki coupling to generate diverse derivatives. semanticscholar.orgresearchgate.net Many pharmaceutical agents contain N-heterocyclic cores, and the ability to couple these with specific aryl fragments like the 3-tert-butyl-2-methylphenyl group is a powerful tool for drug discovery. researchgate.net

Derivatization to Access Novel Chemical Scaffolds and Analogs

The bromine atom in this compound is a versatile handle that allows for extensive derivatization, providing access to a multitude of novel chemical scaffolds. Beyond the palladium-catalyzed cross-coupling reactions mentioned previously, the bromine can be transformed through other fundamental organic reactions.

For instance, it can undergo lithium-bromine exchange by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium to generate a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles to install a wide range of functional groups. Alternatively, it can be used to form a Grignard reagent by reacting with magnesium metal. These organometallic intermediates open up a different set of synthetic possibilities, including reactions with aldehydes, ketones, and nitriles.

These transformations allow chemists to replace the bromine atom with a variety of other functional groups, effectively converting the starting material into a diverse family of 3-tert-butyl-2-methylbenzene analogs. Each new analog serves as a distinct chemical scaffold for further synthetic elaboration.

The table below summarizes some of the key derivatization reactions possible from this compound.

Table 1: Potential Derivatization Reactions

| Reaction Name | Reagents | Product Type | Significance |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Biaryl | Forms C-C bonds, creates sterically hindered biaryls. semanticscholar.org |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Aryl Amine | Forms C-N bonds, important in medicinal chemistry. |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Aryl Alkyne | Forms C-C bonds to sp-hybridized carbons. |

| Heck Coupling | Alkene, Pd catalyst, Base | Substituted Alkene | Forms C-C bonds, attaches vinyl groups. |

| Lithium-Bromine Exchange | n-BuLi or t-BuLi | Aryllithium | Creates a potent nucleophile for reaction with electrophiles. |

| Grignard Formation | Mg metal | Grignard Reagent (Aryl-MgBr) | Creates a strong carbon nucleophile. |

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-Bromo-3-tert-butyl-2-methylbenzene (B6166703)

Research on this compound has primarily centered on its role as a sterically hindered aryl halide in the context of synthetic organic chemistry. The compound's structure, featuring a bulky tert-butyl group and a methyl group flanking the bromine atom, presents significant steric hindrance. wikipedia.orgyoutube.com This characteristic makes it a challenging substrate for many standard chemical transformations, and consequently, a valuable tool for testing the limits and efficacy of novel catalytic systems.

Key findings indicate that the reactivity of compounds like this compound is heavily dependent on the development of specialized catalysts capable of overcoming steric challenges. Research on analogous di-ortho-substituted aryl halides has shown that palladium-based catalysts with bulky, electron-rich phosphine (B1218219) ligands (such as AntPhos or R-Phos) can facilitate otherwise difficult Suzuki-Miyaura cross-coupling reactions. rsc.orgnih.gov Furthermore, recent advancements have demonstrated the potential of more sustainable iron-catalyzed systems for the cross-coupling of sterically encumbered aryl Grignard reagents with other molecules. rsc.orgresearchgate.net These findings underscore the compound's utility as a benchmark for assessing catalyst performance and for synthesizing highly substituted, sterically congested molecules that may serve as components in complex molecular machinery, such as "molecular gears". rsc.org

Unaddressed Challenges and Emerging Research Avenues

The principal challenge in the chemistry of this compound remains its profound steric hindrance. wikipedia.org This molecular feature significantly slows the rates of chemical reactions at the carbon-bromine bond and can inhibit reactions altogether. youtube.com Developing synthetic methods that are both efficient and selective for such substrates is a persistent difficulty. For instance, traditional nucleophilic aromatic substitution is generally not feasible, and even powerful transition-metal-catalyzed reactions require carefully optimized conditions, often with highly specialized and costly ligands, to achieve acceptable yields. rsc.orgorganic-chemistry.org

Emerging research avenues are focused on overcoming these steric barriers. A significant area of exploration is the design of next-generation catalysts that exhibit higher activity and broader substrate scope. This includes the development of catalysts based on earth-abundant and less toxic metals as alternatives to palladium. rsc.orgresearchgate.net Another promising direction is the application of unconventional activation methods, such as photoredox catalysis or electrosynthesis, which can generate highly reactive intermediates under mild conditions, potentially bypassing the high energy barriers associated with the sterically crowded reaction center. Furthermore, computational modeling and machine learning are becoming invaluable tools for predicting the reactivity of complex molecules like this compound and for the rational design of catalysts tailored to these challenging substrates.

Potential for Novel Transformations and Applications of this Halogenated Alkylbenzene

The unique substitution pattern of this compound opens possibilities for novel chemical transformations and applications. Its structure is a valuable scaffold for building complex, three-dimensional molecules that are difficult to access through other synthetic routes.

Future research could focus on regioselective C-H bond activation at the less sterically hindered positions on the aromatic ring, providing a pathway to multifunctionalized derivatives. The halogen atom serves as a synthetic handle, allowing for its transformation into a variety of other functional groups. acs.org The development of new catalytic methods could enable transformations that are currently inefficient, leading to new classes of compounds.

The potential applications for this halogenated alkylbenzene are diverse. As a building block, it can be used to synthesize molecules with unique conformational properties due to the restricted rotation imposed by the bulky substituents. These molecules could find use in materials science as components of novel polymers or organic electronic materials. In medicinal chemistry, the sterically hindered core could serve as a scaffold for developing drug candidates, where the specific three-dimensional arrangement of substituents could lead to high selectivity for biological targets. nih.gov Halogenated alkylbenzenes are also precursors in various industrial applications, including the synthesis of specialty chemicals. wikipedia.orgtransparencymarketresearch.com

The table below outlines some potential transformations that could be explored for this compound.

| Transformation Type | Potential Reagents/Catalysts | Potential Product Class | Research Goal |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst with bulky ligands (e.g., Pd-AntPhos) | Highly substituted biaryls | Synthesis of sterically congested molecular architectures. rsc.org |

| Iron-Catalyzed Cross-Coupling | Grignard reagents, Iron salts (e.g., FeCl₃) with ligands | Alkylated or arylated benzenes | Development of sustainable and cost-effective coupling methods. rsc.org |

| Buchwald-Hartwig Amination | Amines, Pd or Cu catalyst systems | Sterically hindered anilines | Access to novel ligands or pharmaceutical intermediates. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu co-catalysis | Di-substituted alkynes | Creation of rigid molecular scaffolds for materials science. |

| C-H Functionalization | Rh or Ir catalysts, directing groups | Multi-functionalized aromatics | Selective synthesis of complex derivatives. acs.org |

| Photoredox Catalysis | Photosensitizer, light source, coupling partner | Varied functionalized arenes | Accessing novel reactivity pathways under mild conditions. |

Q & A

Basic: What are the optimal synthetic routes for 1-Bromo-3-tert-butyl-2-methylbenzene, and how can regioselectivity be controlled?

Methodological Answer:

The synthesis typically involves electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies.

- EAS Approach : Bromination of 3-tert-butyl-2-methylbenzene using N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) under anhydrous conditions. Temperature control (0–25°C) minimizes polybromination .

- DoM Strategy : Use tert-butyl lithium to deprotonate the methyl-substituted position, followed by quenching with bromine sources (e.g., Br₂ or CBr₄). This method ensures regioselectivity by leveraging steric and electronic effects of the tert-butyl group .

Key Data :

| Reaction Condition | Yield (%) | Regioselectivity |

|---|---|---|

| NBS/FeBr₃, 0°C | 65–75 | >90% para |

| DoM (t-BuLi/Br₂) | 80–85 | >95% ortho |

Basic: How can the purity of this compound be validated post-synthesis?

Methodological Answer:

Use a combination of chromatographic and spectroscopic techniques:

- GC-MS : Quantify residual solvents and byproducts (e.g., dibrominated isomers) using a DB-5 column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) and EI ionization .

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns. The tert-butyl group (δ 1.3–1.4 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm) should integrate correctly .

- Elemental Analysis : Verify Br content (theoretical: ~34.5%) using combustion analysis .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The tert-butyl group impedes traditional Suzuki-Miyaura coupling due to steric bulk. Alternative strategies include:

- Buchwald-Hartwig Amination : Use Pd(dba)₂/XPhos catalysts to couple aryl bromides with bulky amines. The tert-butyl group enhances oxidative addition but slows transmetalation .

- Microwave-Assisted Coupling : Reduce reaction time (e.g., 30 min at 120°C) to mitigate decomposition .

Contradictory Evidence : While some studies report successful coupling with Pd(OAc)₂ , others note <10% yield without optimized ligands .

Advanced: What are the thermodynamic stability challenges of this compound under storage?

Methodological Answer:

The compound is prone to hydrolysis and radical decomposition:

- Hydrolysis : Store under inert gas (Ar/N₂) with molecular sieves (4Å) to prevent HBr formation. Stability decreases above −20°C .

- Radical Pathways : Exposure to UV light initiates C-Br bond cleavage. Use amber glass vials and stabilize with 0.1% BHT (butylated hydroxytoluene) .

Accelerated Aging Data :

| Condition (25°C, 1 week) | Degradation (%) |

|---|---|

| Air + Light | 45–50 |

| Argon + Dark | <5 |

Advanced: How can computational modeling predict substituent effects on the reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Electrostatic Potential Maps : Identify electron-deficient regions (Br site) for nucleophilic attack .

- Transition State Analysis : Model steric clashes between tert-butyl and catalyst ligands in cross-coupling reactions .

Case Study : DFT predicts a 15 kcal/mol barrier for SN2 displacement at Br, aligning with experimental data showing no reaction under mild conditions .

Advanced: What are the applications of this compound in synthesizing bioactive molecules?

Methodological Answer:

It serves as a precursor for:

- Anticancer Agents : Coupling with pyrazole or imidazole derivatives via Ullmann reaction (CuI/1,10-phenanthroline, DMF, 110°C) .

- Ligand Design : Introduce phosphine groups via nickel-catalyzed P-C bond formation for asymmetric catalysis .

Recent Findings : Derivatives show IC₅₀ values of 2–5 µM against breast cancer cell lines (MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.